Cas no 2137627-15-5 (1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-)

1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-
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- インチ: 1S/C11H10O3/c1-7-3-2-4-9-10(7)5-8(6-12)14-11(9)13/h2-4,6,8H,5H2,1H3
- InChIKey: DYKLCRFGWBQQDZ-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)OC(=O)C2=CC=CC(C)=C2C1
1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396929-5.0g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 5.0g |
$2650.0 | 2023-03-02 | ||
Enamine | EN300-396929-0.5g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 0.5g |
$877.0 | 2023-03-02 | ||
Enamine | EN300-396929-0.1g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 0.1g |
$804.0 | 2023-03-02 | ||
Enamine | EN300-396929-0.05g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 0.05g |
$768.0 | 2023-03-02 | ||
Enamine | EN300-396929-2.5g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 2.5g |
$1791.0 | 2023-03-02 | ||
Enamine | EN300-396929-0.25g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 0.25g |
$840.0 | 2023-03-02 | ||
Enamine | EN300-396929-1.0g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-396929-10.0g |
5-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |
2137627-15-5 | 10.0g |
$3929.0 | 2023-03-02 |
1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-に関する追加情報
Comprehensive Overview of 1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- (CAS No. 2137627-15-5)
The compound 1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo- (CAS No. 2137627-15-5) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a benzopyran core with a carboxaldehyde functional group, makes it a valuable intermediate for synthesizing more complex compounds. Researchers are particularly interested in its potential applications in drug discovery, where it may serve as a building block for pharmaceutical active ingredients.
One of the key reasons for the growing interest in 1H-2-Benzopyran-3-carboxaldehyde is its relevance to green chemistry and sustainable synthesis. With the increasing demand for eco-friendly chemical processes, this compound's derivatives are being explored for their role in reducing waste and energy consumption. Additionally, its structural motifs are often found in natural products, which aligns with the current trend of leveraging bio-inspired molecules for innovative solutions.
In the context of drug development, 3,4-dihydro-5-methyl-1-oxo- derivatives have shown promise in modulating biological pathways. For instance, similar compounds have been investigated for their potential anti-inflammatory and antioxidant properties. This has led to a surge in searches for "benzopyran derivatives in medicine" and "CAS 2137627-15-5 applications," reflecting the compound's relevance to cutting-edge research.
From a technical standpoint, the synthesis of 1H-2-Benzopyran-3-carboxaldehyde involves precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as HPLC and NMR spectroscopy are commonly employed to characterize this compound, addressing the frequent query, "how to analyze benzopyran derivatives." Its stability under various conditions also makes it a candidate for material science applications, such as in the development of organic semiconductors.
The versatility of CAS No. 2137627-15-5 extends to its role in flavor and fragrance industries. The aldehyde group in its structure contributes to its potential use as a precursor for aromatic compounds, answering the popular search, "benzopyran aldehydes in perfumery." This dual applicability in both high-tech and consumer markets underscores its broad utility.
As the scientific community continues to explore 1H-2-Benzopyran-3-carboxaldehyde, 3,4-dihydro-5-methyl-1-oxo-, its importance in interdisciplinary research becomes increasingly evident. Whether in answering "what is CAS 2137627-15-5 used for" or addressing its role in sustainable chemistry, this compound represents a fascinating intersection of innovation and practicality.
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